5-bromo-1,2-thiazol-4-amine
Description
Properties
CAS No. |
1955548-81-8 |
|---|---|
Molecular Formula |
C3H3BrN2S |
Molecular Weight |
179 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1,2 Thiazol 4 Amine and Analogues
Scalability and Industrial Relevance of Synthetic Routes
The transition of a synthetic methodology from a laboratory scale to an industrial process is a multifaceted endeavor, governed by factors such as cost-effectiveness, safety, environmental impact, and the robustness of the chemical transformations. For 5-bromo-1,2-thiazol-4-amine and its analogues, the scalability of synthetic routes is a critical consideration for their potential application in various industries, including pharmaceuticals and materials science. While numerous synthetic methods for thiazole (B1198619) derivatives have been reported, their industrial relevance often hinges on the availability and cost of starting materials, the number of synthetic steps, reaction yields, and the ease of purification.
A common approach to the synthesis of aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide. mdpi.com The scalability of this method is often dependent on the stability and accessibility of the requisite α-haloketone. For the synthesis of 5-bromo-thiazole derivatives, this would typically involve a brominated carbonyl compound. One-pot modifications of the Hantzsch synthesis have been developed to improve efficiency and reduce operational complexity, which are advantageous for large-scale production. researchgate.net For instance, a one-pot procedure for the synthesis of highly functionalized 5-bromo-2-aminothiazoles has been reported to proceed under mild conditions without the need for metal catalysts or elemental halogens, which simplifies the process and reduces waste. researchgate.net
The choice of solvents and reagents is also a critical factor in determining the industrial viability of a synthetic route. The use of hazardous or expensive solvents can render a process economically and environmentally unsustainable on a large scale. Research into greener synthetic methodologies for thiazole derivatives has explored the use of more environmentally benign solvents and catalysts. mdpi.com For example, the development of synthetic protocols in eco-friendly solvent mixtures, such as L-proline and ethylene glycol, has been reported for the synthesis of related thiazolo[5,4-d]thiazoles. mdpi.com Such approaches, if adaptable to the synthesis of this compound, could significantly enhance the industrial relevance of the manufacturing process.
The table below summarizes key aspects of different synthetic approaches that could be considered for the scalable synthesis of this compound and its analogues, based on available information for related compounds.
| Synthetic Approach | Key Features | Scalability Considerations | Potential Challenges |
| Modified Hantzsch Synthesis | One-pot reaction, mild conditions, avoids metal catalysts and elemental halogens. researchgate.net | Simplified process, reduced waste streams. | Availability and stability of specific α-bromoketone precursors. |
| Direct Bromination | Utilizes readily available brominating agents like NBS. google.com | Avoids handling of potentially unstable intermediates. | Regioselectivity of the bromination reaction, potential for side products requiring extensive purification. |
| Green Chemistry Approaches | Use of environmentally friendly solvents and catalysts. mdpi.com | Reduced environmental impact and potentially lower solvent costs. | Adaptability of the method to the specific target molecule and achieving high yields. |
| Process Optimized Bromination | Reduced consumption of expensive reagents like bromine, minimized waste. google.com | Lower production costs and reduced environmental burden from wastewater. | Requires careful process control and optimization of reaction conditions. |
Ultimately, the industrial relevance of any synthetic route for this compound will be determined by a thorough process of development and optimization. This includes detailed studies on reaction kinetics, thermodynamics, and safety to ensure a robust, reliable, and cost-effective manufacturing process. The development of continuous flow processes could also offer significant advantages in terms of safety, efficiency, and scalability for the production of this and other heterocyclic compounds.
Reactivity and Chemical Transformations of 5 Bromo 1,2 Thiazol 4 Amine
Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring is generally considered an electron-deficient aromatic system, which can make electrophilic aromatic substitution challenging. However, the reactivity is significantly influenced by the substituents present. In 5-bromo-1,2-thiazol-4-amine, the 4-amino group is a strong activating group that directs electrophiles to specific positions, while the 5-bromo group is a deactivating group. Generally, in 5-substituted thiazoles, electrophilic attack, such as nitration and sulfonation, is directed to the 4-position. Conversely, halogenation tends to occur at the 2-position. ias.ac.in For this compound, the positions available for substitution are limited, and the strong activating effect of the amino group is a primary determinant of reactivity.
Nucleophilic Displacement Reactions at the Bromine Position
The bromine atom at the 5-position of the thiazole ring is susceptible to nucleophilic displacement, particularly by strong nucleophiles. This reaction is a key method for introducing a variety of functional groups at this position. A notable example is the facile displacement of bromine by a thiophenoxide anion. Studies on the closely related 2-amino-4-methyl-5-bromothiazole have shown that it reacts with thiophenols to yield the corresponding 5-phenylthio derivatives. cdnsciencepub.comcdnsciencepub.com These reactions indicate that the bromine atom can be effectively replaced, although steric hindrance from adjacent groups can influence the reaction rate. cdnsciencepub.com The amino group in the substrate facilitates this nucleophilic attack. cdnsciencepub.com
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-acetamido-5-bromothiazole | Alkali salt of thiophenol | Propylene glycol, 130°C, 2h | 2-acetamido-5-phenylthiothiazole | cdnsciencepub.com |
| 2-amino-4-methyl-5-bromothiazole | Thiophenols (e.g., 4-methylthiophenol, 4-chlorothiophenol) | Heating | Corresponding 2-amino-4-methyl-5-phenylthiothiazole | cdnsciencepub.com |
Reactions Involving the Amine Functionality
The primary amino group at the 4-position is a reactive site for various chemical modifications, including acylation, alkylation, and condensation reactions.
The amino group of this compound can be readily acylated or protected. These reactions are crucial for modifying the compound's properties or for protecting the amine during subsequent transformations.
Acetylation : Treatment with acetic anhydride (B1165640) in pyridine (B92270) provides the stable N-acetyl derivative. This protecting group is resistant to basic and weakly acidic conditions. evitachem.com
Boc Protection : The amine can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst like DMAP. The Boc group is robust enough to withstand conditions used for Suzuki coupling but can be easily removed with trifluoroacetic acid (TFA). evitachem.com
Alkylation of the amino group on aminothiazole derivatives can also be achieved. For instance, N-alkylation of substituted 2-aminobenzothiazoles has been accomplished using 1,4-bis(bromomethyl)benzene (B118104) in the presence of a catalyst. aip.org
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govekb.eg This reaction is a fundamental transformation for the amino group of aminothiazoles. The formation of a Schiff base involves the reaction of the amine with a carbonyl compound, typically under reflux in a suitable solvent like ethanol. ekb.eg These Schiff bases are versatile intermediates and have been synthesized from various aminothiazole derivatives, including those with bromo-substituents on other parts of the molecule. alayen.edu.iqijesi.org
| Amine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-amino-6-methylbenzothiazole | 5-bromo-2-hydroxybenzaldehyde | Ethanol, reflux, 2h | Schiff base | ekb.eg |
| 6-bromo-4-fluoro-2-aminobenzothazol | Various aromatic aldehydes | - | Schiff base | alayen.edu.iq |
| 5-bromosalicylaldehyde | 2-amino-5-nitrothiazole | Conventional or microwave heating | Schiff base | ijesi.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (like a boronic acid or ester) to form a C-C bond. libretexts.org This reaction is highly effective for aryl bromides, including heteroaryl bromides like this compound.
The general catalytic cycle involves an initial oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of an unprotected amine ortho to the bromine can be challenging, but successful Suzuki-Miyaura couplings have been developed for such substrates. nih.gov For example, the Suzuki reaction of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been used to synthesize N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives, demonstrating the utility of this reaction for modifying the thiazole core. mdpi.com Protecting the amine group, for instance with a Boc group, can also facilitate the reaction. evitachem.com
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Amide of 2-amino-5-bromothiazole | 4-fluorophenylboronic acid | Pd catalyst, base | 5-(4-fluorophenyl)thiazole derivative | mdpi.com |
| ortho-bromoanilines (unprotected) | Various boronic esters | CataXCium A Pd G3, K₃PO₄, 2-MeTHF | ortho-substituted biaryls | nih.gov |
| Boc-protected this compound | Arylboronic acid | Pd catalyst, base | Boc-protected 5-aryl-1,2-thiazol-4-amine | evitachem.com |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl or heteroaryl halide with an amine. wikipedia.org Given the presence of a bromine atom on the thiazole ring, this compound is a potential substrate for this transformation. This reaction would involve coupling the C5 position of the thiazole with a variety of primary or secondary amines.
A significant consideration for this specific substrate is the presence of the 4-amine group, which could potentially complicate the reaction. The free amine could compete in the coupling reaction or coordinate with the palladium catalyst, possibly inhibiting its activity. acs.org Therefore, protection of the 4-amino group may be necessary to achieve selective C-N bond formation at the C5 position.
General conditions for the Buchwald-Hartwig amination of heteroaryl bromides typically involve a palladium precatalyst (such as those derived from Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP), and a base (commonly NaOt-Bu, KOt-Bu, or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. nih.gov Research on other 5-bromothiazoles has demonstrated successful palladium-catalyzed amination to produce 5-N,N-diarylaminothiazoles in good yields. researchgate.net
Interactive Table: Plausible Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Example | Purpose |
| Palladium Source | [Pd(allyl)Cl]₂ | Catalyst Precursor |
| Ligand | XPhos, t-BuXPhos | Stabilizes Pd(0) and facilitates catalytic cycle |
| Base | NaOt-Bu, Cs₂CO₃ | Amine deprotonation and halide abstraction |
| Solvent | Toluene, Dioxane | Reaction Medium |
| Amine Partner | Anilines, Alkylamines | Nucleophile for C-N bond formation |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, forming a C(sp²)-C(sp) bond. nih.gov The C5-bromo substituent of this compound makes it a suitable candidate for this reaction, allowing for the introduction of various alkynyl groups onto the thiazole core. This is a valuable tool for extending conjugation and building more complex molecular scaffolds. organic-chemistry.org
Oxidative and Reductive Transformations of the Thiazole Moiety
The thiazole ring is generally considered an electron-rich aromatic system, but its reactivity towards oxidation and reduction can be influenced by its substituents.
Oxidative Transformations: The thiazole ring itself is relatively stable to oxidation. However, under harsh conditions or with specific reagents, transformations can occur. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone is a possibility, though this would disrupt the aromaticity of the ring. More commonly, the substituents on the ring dictate the oxidative reactivity. The 4-amino group could be susceptible to oxidation. Additionally, dehydrogenation of related dihydrothiazoles (thiazolines) to form the aromatic thiazole is a known oxidative process, though this is not directly applicable to the already aromatic this compound. researchgate.netmdpi.com
Reductive Transformations: The thiazole ring is generally resistant to catalytic hydrogenation under standard conditions. Reductive cleavage of the C-Br bond is a more likely transformation. This could be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or using dissolving metal reduction. This would yield 1,2-thiazol-4-amine. More forceful reduction conditions could potentially lead to the saturation or cleavage of the thiazole ring itself.
Ring-Opening and Rearrangement Reactions
The stability of the thiazole ring means that ring-opening and rearrangement reactions typically require specific conditions or activating functional groups. For 4-aminothiazole derivatives, one potential pathway to ring-opening involves tautomerization to the corresponding 4-iminothiazoline, followed by hydrolysis. nih.gov This process can lead to cleavage of the ring, particularly in aqueous or acidic conditions. nih.gov
Studies on related thiazolidinones (which contain a saturated thiazole ring) have shown that ring cleavage can occur under heating with aqueous acid. researchgate.net While this compound is aromatic and thus more stable, analogous reactivity under harsh acidic or basic conditions cannot be entirely ruled out. Rearrangement reactions are less common for simple substituted thiazoles but have been observed in more complex systems, often driven by the formation of a more stable heterocyclic system. nih.gov
Advanced Spectroscopic and Structural Elucidation Methods for 5 Bromo 1,2 Thiazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of 5-bromo-1,2-thiazol-4-amine is expected to be relatively simple. The primary feature would be a singlet corresponding to the C3-H proton on the thiazole (B1198619) ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the bromine and amine substituents. Additionally, a broad signal attributable to the amine (-NH₂) protons would be observed, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. It is anticipated to show three distinct signals for the three carbon atoms of the thiazole ring. The chemical shifts of C3, C4, and C5 would be influenced by their immediate chemical environment, including the electronegativity of the attached heteroatoms and substituents. The C4 carbon, bonded to the amine group, and the C5 carbon, bonded to the bromine atom, would exhibit characteristic chemical shifts that are well-documented for similar heterocyclic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C3-H | Singlet, downfield region | C3: Resonates in the aromatic region |
| -NH₂ | Broad singlet | C4: Influenced by the -NH₂ group |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): While the ¹H NMR spectrum is expected to be simple, a COSY experiment would confirm the absence of proton-proton coupling, as the C3-H is an isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H and ¹³C signals that are directly bonded. It would definitively link the C3-H proton signal to the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the long-range connectivity between protons and carbons. Correlations would be expected between the C3-H proton and the C4 and C5 carbons, as well as the nitrogen atom in the ring (if a ¹⁵N HMBC were performed). Similarly, the amine protons could show correlations to the C4 and C5 carbons, providing further confirmation of the substituent positions.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the thiazole ring would likely be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring would give rise to characteristic absorptions in the 1500-1650 cm⁻¹ region. The C-N stretching and N-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=N / C=C Stretch (ring) | 1500-1650 |
| N-H Bend (amine) | 1580-1650 |
| C-N Stretch | 1250-1350 |
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the thiazole ring are often more intense in the Raman spectrum. The C-S stretching vibration, which can be weak in the FTIR spectrum, may be more readily observed in the Raman spectrum. The C-Br stretching vibration would also be Raman active. A comparative analysis of both FTIR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The mass spectrum of this compound would show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this molecular ion peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would allow for the confirmation of the elemental formula (C₃H₃BrN₂S).
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such heterocyclic compounds could include the loss of the bromine atom, the amine group, or cleavage of the thiazole ring. The analysis of these fragment ions would help to piece together the structure of the parent molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 178.9/180.9 | Molecular ion with characteristic bromine isotope pattern |
| [M-Br]⁺ | 100 | Loss of the bromine atom |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state structure of a molecule.
As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases. While the solid-state structure of this compound remains to be definitively elucidated by X-ray crystallography, studies on closely related bromothiazole derivatives provide valuable comparative insights into the potential structural characteristics that this compound might exhibit.
For instance, the crystal structures of compounds such as 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine nih.gov, 2,4-Dibromothiazole researchgate.netst-andrews.ac.uk, and 2,4-diacetyl-5-bromothiazole have been determined researchgate.netst-andrews.ac.uk. These studies reveal key structural motifs and intermolecular interactions, including hydrogen bonding and halogen bonding, which are likely to be relevant to the crystal packing of this compound.
Theoretical and Computational Investigations of 5 Bromo 1,2 Thiazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-bromo-1,2-thiazol-4-amine at the atomic and molecular level. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable geometric configuration (geometry optimization). nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape. For instance, the planarity of the thiazole (B1198619) ring and the orientation of the amino and bromo substituents are key determinants of its interaction with other molecules.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-C Bond Length (Å) | 1.38 - 1.42 |
| C-N Bond Length (Å) | 1.35 - 1.39 |
| C-S Bond Length (Å) | 1.70 - 1.74 |
| C-Br Bond Length (Å) | 1.88 - 1.92 |
| N-H Bond Length (Å) | 1.01 - 1.03 |
| C-C-N Bond Angle (°) | 110 - 114 |
| C-S-C Bond Angle (°) | 90 - 94 |
| H-N-H Bond Angle (°) | 118 - 122 |
Ab Initio Methods
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) can be used to study this compound, providing a fundamental, albeit less accurate, picture of its electronic structure compared to DFT. While computationally more demanding, higher-level ab initio methods can offer more precise energy and property predictions. These methods are crucial for benchmarking results from less computationally intensive methods like DFT. mdpi.com
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. irjweb.com
For this compound, the HOMO is likely to be localized on the electron-rich thiazole ring and the amino group, while the LUMO may be distributed over the ring and the electronegative bromine atom. The HOMO-LUMO gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 2: Predicted FMO Energies and Related Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 to -6.0 |
| LUMO Energy | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.0 |
| Ionization Potential | 6.5 to 7.0 |
| Electron Affinity | 1.0 to 1.5 |
Note: These values are estimations based on general trends for similar aromatic and heterocyclic compounds and are for illustrative purposes.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.
For this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotation of the amino group and its interactions with solvent molecules. These simulations provide insights into the molecule's flexibility and the dynamic behavior of its functional groups, which can influence its biological activity and physical properties. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is instrumental in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.
For this compound, DFT calculations can predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies in the IR spectrum correspond to the stretching and bending modes of the molecule's bonds. The predicted NMR chemical shifts for the hydrogen and carbon atoms can aid in the interpretation of experimental NMR data, helping to confirm the molecule's structure.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
| Key IR Frequencies (cm⁻¹) | N-H stretch: 3300-3500, C=N stretch: 1600-1650, C-Br stretch: 500-600 |
| ¹H NMR Chemical Shifts (ppm) | Aromatic CH: 7.0-8.0, NH₂: 5.0-6.0 |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic C: 110-150 |
Note: These are typical ranges for the functional groups present in the molecule and serve as illustrative examples.
Role of 5 Bromo 1,2 Thiazol 4 Amine As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
Aminothiazole derivatives are widely recognized as valuable precursors for the synthesis of more complex heterocyclic systems. The amino group can participate in cyclization reactions with various electrophiles to form fused ring systems. For instance, reactions with α,β-unsaturated ketones or esters can lead to the formation of thiazolopyrimidines, which are of significant interest in medicinal chemistry.
While there is extensive research on the use of other aminothiazole isomers in such transformations, specific studies detailing the use of 5-bromo-1,2-thiazol-4-amine as a precursor for complex heterocycles have not been identified. The electronic effects of the bromine atom at the 5-position and the amino group at the 4-position would undoubtedly influence the regioselectivity and reactivity in such cyclization reactions, making this an area ripe for future investigation.
Scaffold for Design of Novel Molecular Architectures
The thiazole (B1198619) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This is due to its ability to engage in various non-covalent interactions with biological targets and its metabolic stability. Bromo-substituted thiazoles, in particular, serve as versatile platforms for the construction of novel molecular architectures through reactions that replace the bromine atom.
Again, while the general principle of using bromo-aminothiazoles as scaffolds is well-established, there is a lack of specific examples in the scientific literature that utilize this compound for this purpose. The unique substitution pattern of this isomer could lead to the development of novel compounds with distinct three-dimensional shapes and biological activities.
Applications in Materials Chemistry Design (Structural/Electronic Considerations)
The incorporation of heterocyclic rings like thiazole into larger molecular frameworks can impart desirable electronic and photophysical properties. This makes them attractive for applications in materials science, including the development of dyes, optoelectronic components, and polymers.
The aminothiazole moiety can act as an auxochrome, a group that can modify the color of a chromophore. Diazotization of the amino group followed by coupling with electron-rich aromatic compounds is a common strategy for the synthesis of azo dyes. The bromine atom can also influence the electronic properties and, consequently, the color and stability of the resulting dye.
However, a search of the available literature did not yield any specific reports on the synthesis or properties of dyes or pigments derived from this compound.
Thiazole-containing compounds have been investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their charge-transporting and luminescent properties. The introduction of a heavy atom like bromine can influence intersystem crossing and potentially lead to phosphorescent materials.
Despite the interest in thiazole derivatives for optoelectronics, there is no specific research available on the optoelectronic properties or applications of this compound or its derivatives.
The presence of two reactive sites, the amino group and the bromine atom, on this compound suggests its potential as a monomer for polymerization. For instance, the amino group could undergo condensation polymerization with dicarboxylic acids or their derivatives, while the bromine atom could participate in cross-coupling polymerization reactions. The resulting polymers would incorporate the thiazole ring into their backbone, potentially leading to materials with interesting thermal, mechanical, and electronic properties.
To date, there are no published studies on the use of this compound as a monomer in polymerization reactions.
Mechanistic Biological Investigations of 5 Bromo 1,2 Thiazol 4 Amine Derivatives in Vitro Focus
In Vitro Enzyme Interaction Studies and Mechanism of Action
Derivatives of 5-bromo-1,2-thiazol-4-amine have been the subject of numerous in vitro studies to elucidate their mechanisms of action, primarily focusing on their interactions with key enzymes involved in cellular signaling and metabolism. These investigations have revealed that the thiazole (B1198619) scaffold is a versatile pharmacophore capable of targeting distinct enzyme families, including protein kinases and hydrolases.
The thiazole nucleus is a prominent structural motif in a variety of protein kinase inhibitors. nih.gov Derivatives of 5-bromothiazole have shown potent inhibitory activity against several serine/threonine kinases, which are crucial regulators of cell cycle progression and proliferation. The primary mechanism of action for these compounds is typically competitive inhibition at the ATP-binding site of the kinase. researchgate.netselleckchem.com
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic regulation, and their overexpression is linked to tumorigenesis. nih.gov Aminothiazole derivatives, including those with a bromo-substitution, have been identified as potent inhibitors of Aurora A and Aurora B kinases. nih.govselleckchem.com Kinetic analyses demonstrate that these compounds act as ATP-competitive inhibitors. researchgate.net By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, such as histone H3, leading to mitotic arrest, failure of cytokinesis, and subsequent endoreduplication. nih.gov The selectivity of these inhibitors can be high for Aurora kinases over other related kinases. researchgate.net For instance, certain aminothiazole compounds inhibit Aurora A with nanomolar potency. nih.govnih.gov The interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of the enzyme.
Cyclin-Dependent Kinase (CDK) Inhibition: CDK9, complexed with its cyclin T partner, plays a vital role in regulating transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II. nih.gov Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making it an attractive target in oncology. nih.gov Thiazole-containing compounds have been developed as potent and selective inhibitors of CDK9. These inhibitors function as ATP-competitive molecules, effectively blocking the kinase's activity and preventing the expression of key survival genes in cancer cells. nih.gov
Table 1: In Vitro Kinase Inhibition by Thiazole Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Mechanism of Action | Reference |
| Aminothiazole Derivative | Aurora A | 42 | ATP-Competitive | selleckchem.com |
| Aminothiazole Derivative | Aurora A | 79 | ATP-Competitive | nih.gov |
| 1,3-Thiazole-5-carboxylic Acid Derivative | Protein Kinase CK2 | 400 | Not Specified | nih.gov |
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govmdpi.com The inhibition of MAGL increases 2-AG levels, which modulates cannabinoid receptors, and simultaneously decreases the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. nih.gov
Studies have shown that 5-bromo-2-amino-1,3-thiazole compounds can inhibit MAGL activity in the micromolar range. researchgate.net The mechanism of MAGL involves a catalytic triad of serine, aspartate, and histidine residues (Ser122, Asp239, His269) within its active site. nih.gov Thiazole-based inhibitors can interact with this site. Molecular docking studies suggest that key interactions include the formation of hydrogen bonds with residues in the oxyanion hole (such as Ala51, Met123, and Ser122) and π-π stacking interactions with residues like Tyr194. nih.gov Depending on the specific derivative, inhibition can be either reversible or irreversible. nih.govmdpi.com Irreversible inhibitors often form a covalent bond with the catalytic serine residue, leading to sustained inactivation of the enzyme. nih.gov
Table 2: In Vitro MAGL Inhibition by Thiazole Derivatives
| Compound Class | IC₅₀ | Mechanism of Action | Reference |
| 5-bromo-2-amino-1,3-thiazoles | µM range | Not Specified | researchgate.net |
| 2-amino-4-methylthiazole-5-carboxylate derivative | 0.037 µM | Not Specified | nih.gov |
| 2-amino-4-methylthiazole-5-carboxylate derivative | 0.063 µM | Not Specified | nih.gov |
In Vitro Receptor Binding Profiles
While extensive research has focused on the enzymatic inhibition mechanisms of this compound derivatives, their direct binding profiles to other classes of receptors, such as G-protein coupled receptors (GPCRs) or ion channels, are not widely reported in the current scientific literature. In vitro binding assays, which typically use radiolabeled ligands to determine the affinity (Kᵢ) of a compound for a specific receptor, are standard methods for characterizing such interactions. nih.govresearchgate.net However, the primary mechanism of action identified for this class of compounds remains their ability to interact with the active sites of various enzymes, as detailed in the preceding and subsequent sections. Future investigations may explore a broader range of receptor targets to fully elucidate the pharmacological profile of these derivatives.
Mechanistic Studies of Antimicrobial Activity (In Vitro)
Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties, and in vitro studies have begun to unravel the specific mechanisms through which they exert their antibacterial and antifungal effects. nih.govresearchgate.net
The antibacterial action of thiazole derivatives often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, providing a basis for selective toxicity.
DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism of antibacterial activity for many thiazole-based compounds is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.govmdpi.com DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, a process essential for many bacteria, including Escherichia coli. mdpi.comhelsinki.fi Topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication. nih.gov Thiazole derivatives have been shown to be potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase and the homologous ParE subunit of topoisomerase IV. nih.govnih.gov By binding to the ATP-binding site on these subunits, the inhibitors prevent the conformational changes required for enzyme function, leading to a halt in DNA replication and ultimately, bacterial cell death. helsinki.firesearchgate.net This has been demonstrated through in vitro enzyme inhibition assays, with some 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives showing IC₅₀ values in the nanomolar range against Staphylococcus aureus and E. coli gyrases. helsinki.finih.gov
Other Potential Mechanisms: Some studies suggest that thiazole derivatives may also act by inhibiting other bacterial targets. For example, certain isatin-decorated thiazoles have been investigated as potential inhibitors of bacterial tyrosyl-tRNA synthetase (TyrRS), an enzyme essential for protein synthesis. nih.gov
Table 3: In Vitro Antibacterial Activity of Thiazole Derivatives
| Compound Class | Target Organism(s) | MIC (µg/mL) | Mechanism of Action | Reference |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | Enterococcus faecalis, S. aureus | 4 - 8 | DNA Gyrase/Topoisomerase IV Inhibition | nih.gov |
| Thiazolidinone derivative | E. coli, B. cereus | 26.3 - 378.5 (µM) | Not Specified | nih.gov |
| Thiazolyl-triazole Schiff base | Listeria monocytogenes | < Ciprofloxacin | DNA Gyrase Inhibition | mdpi.com |
| Pyrazole-Thiazol-4-one derivative | Various Pathogens | 0.22 - 0.25 | DNA Gyrase and DHFR Inhibition | acs.org |
Derivatives of 5-bromothiazole also exhibit significant in vitro antifungal activity, particularly against pathogenic yeasts like Candida albicans. The mechanisms identified primarily involve disruption of the fungal cell membrane and cell wall. nih.gov
Ergosterol Biosynthesis Inhibition: A key antifungal mechanism for many azole-containing compounds is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function. Thiazole derivatives have been shown to target and inhibit lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme in the ergosterol pathway. researchgate.net Molecular docking studies indicate that these compounds can fit into the active site of the enzyme, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. researchgate.net This compromises the fungal cell membrane, leading to growth inhibition.
Cell Wall and Biofilm Disruption: The fungal cell wall is another target for thiazole derivatives. In vitro tests using sorbitol, an osmotic protectant, have shown that the presence of sorbitol can increase the Minimum Inhibitory Concentration (MIC) of these compounds against C. albicans. nih.govnih.gov This suggests that the compounds act by weakening the cell wall, making the fungus susceptible to osmotic stress. nih.gov Furthermore, several thiazole derivatives are potent inhibitors of fungal biofilm formation. nih.govtsijournals.com Biofilms are structured communities of microbial cells that are highly resistant to conventional antifungal agents. tsijournals.com Thiazole compounds have been observed to inhibit the morphological transition of Candida from yeast to hyphal form, a critical step for biofilm development and tissue invasion. nih.gov By preventing hyphal formation, these derivatives can significantly reduce biofilm mass and virulence. nih.gov
Table 4: In Vitro Antifungal Activity of Thiazole Derivatives
| Compound Class | Target Organism(s) | MIC (µg/mL) | Mechanism of Action | Reference |
| Thiazole-cyclopropane derivative | Candida albicans | 0.008 - 7.81 | Cell Wall/Membrane Disruption | nih.gov |
| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole | Candida albicans | >50% biofilm inhibition at 12.5 | Biofilm/Hyphae Inhibition | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole | Candida albicans | 0.048 - 3.12 | Not Specified | nih.gov |
| Benzofuran-thiazolo-benzimidazole derivative | Various Fungi | Varies | Not Specified | nih.gov |
In Vitro Anticancer Activity Mechanisms at the Cellular Level
Studies on various thiazole derivatives have demonstrated their capacity to inhibit the proliferation of cancer cells through distinct cellular mechanisms.
The cell cycle is a series of events that leads to cell division and replication. Many anticancer agents function by disrupting this process, leading to a halt in proliferation. For some 2-aminothiazole derivatives, treatment of cancer cells has been shown to cause cell cycle arrest, primarily in the G0/G1 phase nih.gov. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division. For instance, a study on a series of bis-thiazole derivatives reported cell cycle arrest at the G1 phase in ovarian cancer cells nih.gov.
Table 1: Examples of Cell Cycle Perturbation by Thiazole Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2-Aminothiazole Derivatives | K562 (Leukemia) | G0/G1 arrest | nih.gov |
Note: This table presents data for thiazole derivatives, not specifically this compound derivatives.
Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. Research on certain 2-aminothiazole derivatives has shown that they can trigger apoptosis in cancer cells nih.gov. This is often associated with the activation of caspases, a family of proteases that execute the apoptotic process, and the downregulation of anti-apoptotic proteins like Bcl-2, alongside the upregulation of pro-apoptotic proteins such as Bax nih.gov.
Furthermore, studies on some bis-thiazole derivatives have indicated that they induce apoptosis through the mitochondrial-dependent pathway nih.gov. This is characterized by the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2 nih.gov. Similarly, other research on different 1,3-thiazole derivatives has also pointed to the induction of apoptosis via the intrinsic pathway nih.gov.
Table 2: Apoptosis Induction by Thiazole Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| 2-Aminothiazole Derivatives | K562 (Leukemia) | Caspase-3 activation, Bcl-2 down-regulation, Bax up-regulation | nih.gov |
| Bis-thiazole Derivatives | KF-28 (Ovarian Cancer) | Upregulation of bax and puma, downregulation of Bcl-2 | nih.gov |
Note: This table presents data for various thiazole derivatives, not specifically this compound derivatives.
Structure-Activity Relationship (SAR) Derivations from Mechanistic Studies
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For 2-aminothiazole derivatives, preliminary SAR studies have been conducted to identify key structural features that contribute to their antitumor effects researchgate.net.
One study highlighted that the exchange of a methyl group with a bromo group at the C5-position of the thiazole ring resulted in compounds with IC50 values in the low micromolar range against cancer cell lines nih.gov. This suggests that the presence and position of a bromine atom can significantly impact the cytotoxic activity of aminothiazole derivatives. However, it is important to note that these findings are part of broader SAR studies and are not specific to the this compound scaffold.
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques
Chromatographic methods are paramount for the separation and quantification of 5-bromo-1,2-thiazol-4-amine from potential impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The most frequently utilized mode for such pharmaceutical intermediates and active compounds is reversed-phase HPLC (RP-HPLC).
In a typical RP-HPLC setup, a nonpolar stationary phase (commonly C18-bonded silica) is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between these two phases. For this compound, a gradient elution method using a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is generally effective. A UV detector is the most common means of detection for chromophoric compounds like this thiazole (B1198619) derivative.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 35 °C |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation, it can be a valuable tool for assessing volatile impurities. Derivatization of the amine group, for example, through silylation, can increase the compound's volatility and thermal stability, making it more amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique becomes highly effective for the identification of unknown volatile impurities.
Typical GC-MS Conditions for Derivatized Amines:
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 270 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 300 °C |
| Detector | Mass Spectrometer (MS) |
Spectrophotometric Quantification Methods (e.g., UV-Vis)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that possess a chromophore. The heterocyclic and aromatic nature of this compound allows it to absorb light in the UV region.
The method relies on the Beer-Lambert law, which correlates absorbance with concentration. A key first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This curve can then be used to determine the concentration of unknown samples. For many aminothiazole derivatives, the λmax is typically found in the 250-300 nm range.
Illustrative UV-Vis Data:
| Solvent | λmax (nm) |
|---|---|
| Methanol | ~275 |
| Ethanol | ~276 |
Note: These are estimated values and require experimental verification.
Electrochemical Analysis Methods
Electrochemical techniques can provide valuable information about the redox properties of this compound and can be developed into sensitive analytical methods for its quantification. The presence of the electroactive amine group and the thiazole ring makes this compound a candidate for electrochemical analysis.
Cyclic Voltammetry (CV) is a common technique to investigate the oxidation and reduction potentials of a compound. In a typical CV experiment, the potential is swept between two limits, and the resulting current is measured. This provides a finger-print of the electrochemical behavior of the molecule. For quantitative analysis, more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often preferred, as the peak current in these methods is directly proportional to the concentration of the analyte.
Typical Parameters for Electrochemical Analysis:
| Parameter | Specification |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent System | Acetonitrile with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) |
Future Research Directions and Open Challenges
Exploration of Novel, Sustainable Synthetic Routes
A significant challenge in the broader application of thiazole (B1198619) derivatives is the development of environmentally benign and efficient synthetic methodologies. nih.gov Traditional approaches, such as the Hantzsch thiazole synthesis, which often involves the reaction of thioamides with α-haloketones, can be effective but may rely on harsh reagents and produce significant waste. nih.govbepls.com
Future research must prioritize the development of "green" synthetic protocols. Promising areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to rapidly produce thiazoles and aminothiazoles in excellent yields, often without the need for a catalyst, thus reducing reaction times and energy consumption. researchgate.netbepls.com
Use of Green Catalysts and Solvents: Research into reusable, heterogeneous catalysts, such as silica-supported tungstosilisic acid, offers a pathway to cleaner reactions. nih.gov Similarly, employing environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG-400) can significantly reduce the environmental impact of synthesis. bepls.com
One-Pot, Multi-Component Reactions: These reactions, which combine multiple steps into a single procedure, enhance efficiency and reduce waste. Developing such a process for 5-bromo-1,2-thiazol-4-amine derivatives would be a significant advancement. nih.gov
Novel Catalytic Systems: Recent developments have shown that calcium-catalyzed methods can provide sustainable and modular access to 5-aminothiazoles, a class of compounds that has been historically underexplored compared to their 2-amino counterparts. researchgate.net Adapting such innovative catalytic systems could overcome sustainability issues associated with traditional routes. researchgate.net
| Method | Key Advantages | Potential for this compound | Reference |
|---|---|---|---|
| Traditional Hantzsch Synthesis | Well-established, versatile for many functional groups. | Serves as a baseline method for yield and purity comparison. | nih.govbepls.com |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, often catalyst-free. | High potential for developing a rapid and efficient synthesis protocol. | researchgate.netbepls.com |
| Green Catalysis (e.g., SiW.SiO2) | Reusable catalyst, environmentally benign conditions. | Promising for creating a sustainable manufacturing process. | nih.gov |
| Calcium-Catalyzed Synthesis | Sustainable, modular, high-yielding for 5-aminothiazoles. | Highly relevant for exploring novel, efficient, and targeted synthetic routes. | researchgate.net |
Deeper Computational Modeling for Structure-Reactivity Prediction
While the fundamental structure of this compound is known, a deeper, quantitative understanding of its electronic properties and reactivity is essential for rational drug design. Advanced computational chemistry offers powerful tools to achieve this.
Future work should focus on comprehensive in silico analysis using methods like Density Functional Theory (DFT). mdpi.comdntb.gov.ua Such studies can provide profound insights that are difficult to obtain through experimentation alone. Key areas for computational exploration include:
Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can create a 3D map of the electronic charge distribution, visually identifying the electrophilic and nucleophilic sites on the molecule. nih.gov This is crucial for predicting how this compound will interact with biological targets like proteins and enzymes. nih.govevitachem.com
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to a molecule's reactivity. Analyzing the HOMO-LUMO energy gap can predict the compound's chemical reactivity and kinetic stability. dntb.gov.ua
Global and Local Reactivity Descriptors: Computational models can calculate various descriptors that quantify the molecule's reactivity, providing a more nuanced understanding than simple structural analysis. mdpi.com
These computational approaches have been successfully used to explore the structure-reactivity relationships of other complex heterocyclic compounds, and their application to this compound would provide a robust theoretical framework to guide the synthesis of new, more potent derivatives. mdpi.comdntb.gov.ua
Mechanistic Elucidation of Broader Biological Interactions
Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.gov However, for many of these compounds, including this compound, the precise molecular mechanisms of action remain largely uncharacterized. The mechanism is believed to involve interactions with biological targets such as enzymes and receptors. evitachem.com
A critical challenge for future research is to move beyond broad phenotypic screening and toward detailed mechanistic studies. This involves:
Target Identification: Identifying the specific proteins or nucleic acids that this compound interacts with to exert its biological effects. For instance, some thiazole derivatives have been shown to act as inhibitors of specific enzymes like VEGFR-2 kinase in cancer pathways. cu.edu.eg
Molecular Docking Studies: Computational docking can predict the binding poses and affinities of the compound within the active site of a potential target protein. cu.edu.egmdpi.com This can guide further experimental validation and the design of derivatives with improved binding.
Biochemical and Cellular Assays: In vitro enzymatic assays and cell-based experiments are necessary to confirm the interactions predicted by docking studies. nih.gov These experiments can validate direct target engagement and help elucidate the downstream consequences of this interaction on cellular pathways. cu.edu.eg
Careful mechanistic studies are essential to distinguish specific, on-target activity from non-specific effects, which is a known challenge for some reactive heterocyclic fragments. nih.gov
Integration with High-Throughput Screening and Artificial Intelligence for Design
The sheer size of the chemical space—estimated to contain over 10^60 drug-like molecules—makes traditional, one-by-one compound synthesis and testing inefficient. nih.govyoutube.com The integration of high-throughput screening (HTS) with artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in drug discovery that should be applied to the development of this compound derivatives. nih.gov
Future research in this area should focus on a synergistic workflow:
Library Synthesis and HTS: Create a diverse library of derivatives based on the this compound scaffold. This library can then be rapidly evaluated against a panel of biological targets using HTS methodologies. nih.govrsc.org
Data-Driven Model Building: The structure-activity relationship (SAR) data generated from HTS can be used to train sophisticated AI and ML models. researchgate.net These algorithms can learn the complex patterns connecting chemical structures to biological activities. nih.gov
AI-Powered Prediction and Optimization: Once trained, these models can predict the physicochemical, ADME (absorption, distribution, metabolism, and excretion), and toxicological properties of virtual compounds, significantly reducing the need for costly and time-consuming laboratory experiments. nih.govcrimsonpublishers.com
De Novo Drug Design: Advanced AI techniques, such as generative adversarial networks (GANs) and graph neural networks (GNNs), can be used for de novo molecular design. youtube.comnih.gov These tools can propose entirely new molecular structures based on the this compound core that are optimized for high potency against a specific target and possess favorable drug-like properties. youtube.comcrimsonpublishers.com
Q & A
Q. What are the standard synthetic protocols for preparing 5-bromo-1,2-thiazol-4-amine under laboratory conditions?
Methodological Answer: A common approach involves bromination of a pre-functionalized thiazole precursor. For example, substituting a hydrogen atom with bromine on the thiazole ring via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions. Reaction parameters such as solvent (e.g., dimethylformamide or dichloromethane), temperature (0–25°C), and catalyst (e.g., Lewis acids) are critical for regioselectivity and yield optimization . Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to confirm the position of the bromine atom and amine group. The deshielding effect of bromine on adjacent protons and carbons aids in structural assignment .
- X-ray Crystallography : SHELX software is widely employed for structure determination, providing precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking). For example, thiazole derivatives often exhibit planar ring systems with dihedral angles <40° relative to adjacent aromatic groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (Br/Br).
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as Fukui indices to identify electrophilic/nucleophilic sites. Bromine’s electron-withdrawing effect lowers the electron density at the C-5 position, making it susceptible to nucleophilic aromatic substitution (SNAr). Transition state analysis can predict activation energies for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies resolve contradictions in NMR data interpretation for brominated thiazole derivatives?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects like tautomerism or restricted rotation.
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, clarifying overlapping signals.
- Crystallographic Validation : X-ray data provides unambiguous structural confirmation when spectral data conflicts. For instance, crystallography can distinguish between regioisomers in brominated thiazoles .
Q. How does the bromine atom influence regioselectivity in cross-coupling reactions compared to other halogens?
Methodological Answer: Bromine’s moderate electronegativity and leaving-group ability balance reactivity and stability. In Pd-catalyzed couplings, bromine typically reacts faster than chlorine but slower than iodine. Computational studies show that the C-Br bond’s polarizability enhances oxidative addition efficiency compared to C-Cl bonds. Experimental optimization (e.g., ligand selection, solvent polarity) is required to avoid side reactions like protodebromination .
Q. What are the mechanistic pathways for common reactions of this compound?
Methodological Answer:
- Nucleophilic Substitution (SNAr) : Bromine is replaced by nucleophiles (e.g., amines, thiols) under basic conditions, forming C-N or C-S bonds.
- Oxidation/Reduction : The thiazole ring can be oxidized to sulfoxides or reduced to dihydrothiazoles using agents like mCPBA or NaBH, respectively.
- Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed via a Pd(0)/Pd(II) cycle, forming biaryl derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational bond-length predictions in this compound?
Methodological Answer:
- Benchmarking Computational Models : Compare DFT functionals (e.g., B3LYP vs. M06-2X) to identify which best replicates experimental X-ray data.
- Account for Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds) in crystals can distort bond lengths vs. gas-phase calculations. Periodic boundary condition (PBC) DFT simulations improve accuracy .
Table: Key Properties and Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
